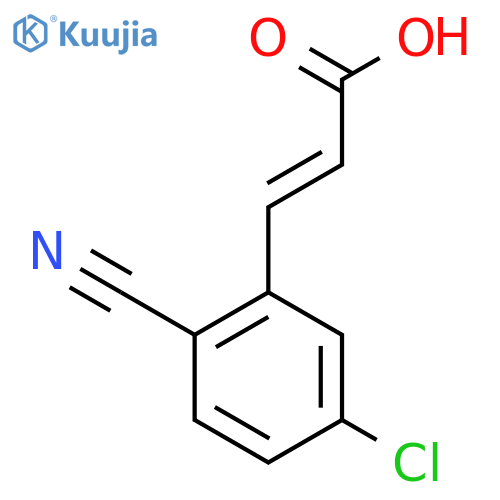Cas no 77532-95-7 (5-Chloro-2-cyanocinnamic acid)

5-Chloro-2-cyanocinnamic acid structure
商品名:5-Chloro-2-cyanocinnamic acid
CAS番号:77532-95-7
MF:C10H6ClNO2
メガワット:207.613141536713
CID:4948990
5-Chloro-2-cyanocinnamic acid 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-2-cyanocinnamic acid
-
- インチ: 1S/C10H6ClNO2/c11-9-3-1-8(6-12)7(5-9)2-4-10(13)14/h1-5H,(H,13,14)/b4-2+
- InChIKey: DHCZTRNGGRSNKR-DUXPYHPUSA-N
- ほほえんだ: ClC1C=CC(C#N)=C(/C=C/C(=O)O)C=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 292
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 61.1
5-Chloro-2-cyanocinnamic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015016209-1g |
5-Chloro-2-cyanocinnamic acid |
77532-95-7 | 97% | 1g |
$1519.80 | 2023-09-01 | |
| Alichem | A015016209-250mg |
5-Chloro-2-cyanocinnamic acid |
77532-95-7 | 97% | 250mg |
$504.00 | 2023-09-01 | |
| Alichem | A015016209-500mg |
5-Chloro-2-cyanocinnamic acid |
77532-95-7 | 97% | 500mg |
$847.60 | 2023-09-01 |
5-Chloro-2-cyanocinnamic acid 関連文献
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
77532-95-7 (5-Chloro-2-cyanocinnamic acid) 関連製品
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
